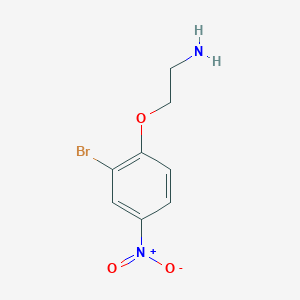

2-(2-Bromo-4-nitrophenoxy)ethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9BrN2O3 |

|---|---|

Molecular Weight |

261.07 g/mol |

IUPAC Name |

2-(2-bromo-4-nitrophenoxy)ethanamine |

InChI |

InChI=1S/C8H9BrN2O3/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10/h1-2,5H,3-4,10H2 |

InChI Key |

JSQXJASJHISAEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCCN |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 2 2 Bromo 4 Nitrophenoxy Ethan 1 Amine

Exploration of Precursor Reactants and Reaction Pathways

The construction of 2-(2-Bromo-4-nitrophenoxy)ethan-1-amine can be approached through several strategic pathways. The core of the synthesis involves forming the aryl ether linkage and installing the terminal primary amine. The choice of precursors is dictated by the sequence of these key bond formations. A logical and common approach begins with a suitably substituted phenol (B47542), specifically 2-Bromo-4-nitrophenol (B183087), which serves as the foundational aromatic block.

One potential synthetic route starts with the bromination of 4-nitrophenol (B140041). The hydroxyl group is an ortho-, para-director, while the nitro group is a meta-director, guiding the bromine atom to the desired position ortho to the hydroxyl group. An alternative synthesis for the precursor involves the diazotization of 2-methoxy-5-nitroaniline, followed by a Sandmeyer reaction to produce 2-bromo-4-nitroanisole, which is then demethylated to yield 2-bromo-4-nitrophenol.

Once the 2-Bromo-4-nitrophenol precursor is obtained, the subsequent steps focus on attaching the 2-aminoethyl side chain. This can be achieved by reacting the phenol with a synthon that already contains the amine (or a protected form) or by first attaching a two-carbon chain that is later converted into the amine.

The formation of the aryl ether bond is effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org This mechanism is particularly well-suited for this synthesis due to the electronic properties of the aromatic ring in the precursor. The presence of a strong electron-withdrawing nitro group positioned para to the site of substitution significantly activates the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com

The SNAr mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the electrophilic carbon atom bearing a suitable leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. libretexts.org Subsequent departure of the leaving group re-establishes the aromaticity of the ring, yielding the final ether product. libretexts.org In the context of synthesizing the target compound, the hydroxyl group of 2-bromo-4-nitrophenol is first deprotonated by a base to form a more potent phenoxide nucleophile, which then attacks a suitable electrophile.

The key etherification step typically involves the reaction of the 2-bromo-4-nitrophenoxide anion (generated in situ by treating 2-Bromo-4-nitrophenol with a base such as potassium carbonate or sodium hydride) with a two-carbon electrophile. Common electrophiles for this purpose include 2-chloroethanamine, 2-bromoethanamine, or their N-protected derivatives (e.g., N-Boc-2-bromoethanamine).

An alternative strategy involves starting with a different halogenated nitroarene, such as 1,2-dibromo-4-nitrobenzene (B1583194) or 2-bromo-1-fluoro-4-nitrobenzene. In this case, the nucleophile would be 2-aminoethanol (ethanolamine). The reaction would proceed via nucleophilic attack of the hydroxyl group of ethanolamine (B43304) on the carbon bearing the most labile halogen (fluorine is a better leaving group than bromine in SNAr). masterorganicchemistry.com The presence of the nitro group para to the reaction site remains critical for activating the ring. masterorganicchemistry.com Palladium-catalyzed etherification methods have also been developed for coupling nitroarenes with alcohols, offering an alternative to traditional SNAr conditions, though these are often applied to different substrate scopes. researchgate.netelsevierpure.comscite.ai

Direct Amination using 2-Aminoethanol Derivatives: The most direct method involves the SNAr reaction described above, using 2-aminoethanol or a protected version as the nucleophile with an activated aryl halide. Using a protected amine, such as one with a tert-butoxycarbonyl (Boc) group, prevents side reactions and allows for purification before a final deprotection step.

Two-Step Alkylation-Amination Sequence: An alternative pathway involves first alkylating 2-bromo-4-nitrophenol with a reagent like 2-bromoethanol (B42945) or ethylene (B1197577) oxide to form an intermediate alcohol, 2-(2-bromo-4-nitrophenoxy)ethan-1-ol. This alcohol can then be converted to the desired amine. Common methods include:

Conversion to an Alkyl Halide followed by Amination: The alcohol can be converted to an alkyl halide (e.g., using PBr₃ or SOCl₂) and subsequently reacted with ammonia (B1221849) or an amine source.

Gabriel Synthesis: The intermediate alcohol can be converted to an alkyl halide, which then reacts with potassium phthalimide (B116566). Subsequent hydrolysis or hydrazinolysis cleaves the phthalimide group to release the primary amine. libretexts.org

Reductive Amination: The intermediate alcohol could be oxidized to an aldehyde, 2-(2-bromo-4-nitrophenoxy)acetaldehyde. This aldehyde can then undergo reductive amination, where it reacts with ammonia to form an imine, which is then reduced in situ to the primary amine using a reducing agent like sodium cyanoborohydride. libretexts.orglumenlearning.comlibretexts.org

Azide (B81097) Reduction: The alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by sodium azide. The resulting azide is then reduced to the primary amine, typically through catalytic hydrogenation or with a reagent like lithium aluminum hydride. libretexts.org

Comparative Analysis of Synthetic Yields and Selectivity Control

The efficiency of the synthesis of this compound is highly dependent on the chosen pathway and the control of reaction conditions. Each step presents challenges and opportunities for optimization to maximize yield and ensure selectivity.

The SNAr reaction to form the aryl ether is generally efficient due to the strong activation provided by the para-nitro group. However, yields can be affected by the choice of base, solvent, and temperature. Strong, non-nucleophilic bases are preferred to fully deprotonate the phenol without competing in the substitution reaction. Solvents like DMF or DMSO are often used as they can solvate the cation of the base and promote the reaction.

Below is a comparative table of hypothetical reaction pathways and their typical yields, based on established chemical transformations.

| Pathway | Step 1 | Typical Yield (Step 1) | Step 2 | Typical Yield (Step 2) | Overall Estimated Yield | Notes |

|---|---|---|---|---|---|---|

| A: Direct Alkylation | 2-Bromo-4-nitrophenol + N-Boc-2-bromoethanamine (Williamson Ether Synthesis) | 80-95% | Boc Deprotection (e.g., with TFA) | >95% | 76-90% | Direct, high-yielding, requires protection/deprotection steps. |

| B: Alkylation-Azide Route | 2-Bromo-4-nitrophenol + 2-Bromoethanol | 75-90% | Mesylation, Azide Substitution, and Reduction | 70-85% (over 3 steps) | 52-76% | Multi-step but avoids direct handling of volatile amino reagents. Uses potentially hazardous azide. |

| C: Gabriel Synthesis | 2-Bromo-4-nitrophenol + 2-Bromoethanol | 75-90% | Conversion to halide, reaction with Potassium Phthalimide, Hydrolysis | 65-80% (over 3 steps) | 49-72% | A classic method for primary amine synthesis, reliable but can have moderate yields. |

| D: Reductive Amination | 2-(2-bromo-4-nitrophenoxy)ethan-1-ol Synthesis | 75-90% | Oxidation to aldehyde, then reductive amination | 60-75% (over 2 steps) | 45-67% | Requires controlled oxidation which can sometimes lead to over-oxidation or side products. |

Selectivity is primarily a concern during the synthesis of the 2-bromo-4-nitrophenol precursor. As mentioned, the directing effects of the hydroxyl and nitro groups on the 4-nitrophenol starting material strongly favor bromination at the C2 position, leading to high regioselectivity.

Application of Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact.

Atom Economy: Direct synthesis routes, such as the direct alkylation with a 2-aminoethanol derivative (Pathway A), are generally preferred as they involve fewer steps and generate less waste compared to multi-step sequences that require stoichiometric reagents for functional group transformations.

Safer Solvents and Reagents: The use of hazardous solvents like DMF could potentially be replaced with greener alternatives such as ionic liquids or greener polar aprotic solvents like Cyrene. Efforts can also be made to replace hazardous reagents, for example, by avoiding the use of sodium azide in favor of other amination methods where possible.

Catalysis: While the core SNAr reaction is often base-promoted rather than catalytic, subsequent steps could incorporate catalysis. For instance, the reduction of an azide or a nitrile intermediate can be achieved via catalytic hydrogenation using catalysts like palladium on carbon, which is a greener alternative to stoichiometric reducing agents like LiAlH₄. libretexts.org

Biocatalysis: Advanced, greener approaches could explore the use of enzymes. For example, a transaminase could be used in a reductive amination pathway to convert an intermediate ketone to the amine with high selectivity and under mild, aqueous conditions. uniovi.es

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures can significantly reduce energy consumption. The use of microwave-assisted synthesis could also be explored to shorten reaction times and improve energy efficiency.

By integrating these principles, the synthesis can be made more sustainable, safer, and economically viable.

Catalyst Design for Enhanced Efficiency

While many nucleophilic aromatic substitution reactions can proceed without a catalyst, particularly with highly activated substrates, the use of a catalyst can often improve reaction rates and allow for milder reaction conditions. For the synthesis of phenoxyamines, phase-transfer catalysts are commonly employed, especially when dealing with reactants that have low mutual solubility.

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the electrophilic substrate is located. This can significantly accelerate the reaction.

Catalyst design would focus on identifying a catalyst that is highly efficient, allowing for a low catalyst loading to minimize cost and potential contamination of the product. The stability of the catalyst under the reaction conditions and the ease of its removal from the reaction mixture are also important considerations.

Waste Reduction Strategies

Waste reduction is a critical aspect of modern chemical process development. In the context of synthesizing this compound, several strategies could be employed to minimize waste.

One key approach is to optimize the reaction to achieve the highest possible yield and selectivity, thereby reducing the formation of byproducts. This can be achieved through careful control of reaction parameters such as temperature, reaction time, and stoichiometry of the reactants.

Another important strategy is the recycling and reuse of solvents and catalysts. After the reaction is complete, the solvent can be recovered by distillation and reused in subsequent batches. Similarly, if a heterogeneous catalyst is used, it can be filtered off and reused.

The use of atom-economical reactions is a fundamental principle of green chemistry. This involves designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product. While the inherent nature of a substitution reaction limits its atom economy, careful selection of reagents can minimize the mass of atoms that are not incorporated into the product.

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromo 4 Nitrophenoxy Ethan 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group in 2-(2-bromo-4-nitrophenoxy)ethan-1-amine is a key site for a variety of nucleophilic reactions. Its reactivity is fundamental to the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

The primary amine of this compound is expected to readily undergo acylation and sulfonylation reactions when treated with appropriate acylating or sulfonylating agents.

In a typical acylation reaction, the amine would react with an acyl halide or anhydride (B1165640) in the presence of a base to form the corresponding amide. For instance, the reaction with acetyl chloride would yield N-[2-(2-bromo-4-nitrophenoxy)ethyl]acetamide. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Similarly, sulfonylation would occur upon reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, to produce the corresponding sulfonamide, N-[2-(2-bromo-4-nitrophenoxy)ethyl]-4-methylbenzenesulfonamide. This reaction follows a similar nucleophilic substitution pathway at the sulfur atom of the sulfonyl chloride.

| Reagent | Product | Reaction Type |

| Acetyl chloride | N-[2-(2-bromo-4-nitrophenoxy)ethyl]acetamide | Acylation |

| p-Toluenesulfonyl chloride | N-[2-(2-bromo-4-nitrophenoxy)ethyl]-4-methylbenzenesulfonamide | Sulfonylation |

Alkylation and Reductive Amination Pathways

The nitrogen atom of the primary amine is nucleophilic and can participate in alkylation reactions. However, direct alkylation with alkyl halides can be challenging to control and may lead to a mixture of mono-, di-, and even tri-alkylated products.

A more controlled and widely used method for introducing alkyl groups is reductive amination. This two-step, often one-pot, process involves the initial reaction of the amine with an aldehyde or a ketone to form an imine or a Schiff base intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is often crucial for the success and selectivity of the reaction.

Formation of Imines and Schiff Bases

The primary amine of this compound can readily condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. The formation of Schiff bases is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. Research on the synthesis of Schiff bases from structurally similar compounds, such as alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates, has demonstrated their potential for further chemical transformations and biological applications. nih.govnih.gov

Reactivity of the Bromo-Nitro Aromatic System

The aromatic ring of this compound is adorned with two key functional groups that dictate its reactivity: a bromine atom and a nitro group. These substituents open up avenues for a range of synthetic modifications.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom on the aromatic ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling would involve the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is a powerful tool for creating biaryl structures. For example, coupling with phenylboronic acid would yield a derivative with a biphenyl (B1667301) core.

The Sonogashira coupling , on the other hand, would allow for the introduction of an alkyne moiety. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Palladium catalyst + Base | Biaryl |

| Sonogashira | Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | Aryl alkyne |

Reduction of the Nitro Group to Anilines or Hydroxylamines

The nitro group on the aromatic ring is susceptible to reduction, providing a pathway to the corresponding aniline (B41778) or, under milder conditions, the hydroxylamine (B1172632) derivative. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. wikipedia.org

Complete reduction to the aniline (2-amino-4-bromophenoxy)ethan-1-amine can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. google.com Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid are also effective. wikipedia.org

Partial reduction to the corresponding hydroxylamine can be accomplished using milder reducing agents or by carefully controlling the reaction conditions. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride are known to favor the formation of hydroxylamines from nitroarenes. wikipedia.org

The resulting anilines are valuable intermediates themselves, as the newly formed amino group can undergo a wide array of reactions, including diazotization followed by Sandmeyer reactions, or further acylation and alkylation.

Further Nucleophilic Aromatic Substitution Reactions

The activated aromatic ring of this compound is susceptible to substitution reactions with a variety of nucleophiles. In these reactions, a nucleophile replaces the bromine atom on the aromatic ring. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.netbris.ac.uk The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group. Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring.

While specific experimental data for a wide range of nucleophiles with this compound is not extensively documented in publicly available literature, the general reactivity pattern of similar activated aryl halides suggests that it would react with various nucleophiles under appropriate conditions. mdpi.com

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile (Nu-) | Expected Product |

| Methoxide (CH3O-) | 2-(2-Methoxy-4-nitrophenoxy)ethan-1-amine |

| Thiophenoxide (C6H5S-) | 2-(2-(Phenylthio)-4-nitrophenoxy)ethan-1-amine |

| Azide (B81097) (N3-) | 2-(2-Azido-4-nitrophenoxy)ethan-1-amine |

| Cyanide (CN-) | 2-((2-Aminoethoxy)-5-nitrobenzonitrile |

Intramolecular Cyclization and Rearrangement Pathways Leading to Heterocycles

A significant reaction pathway for this compound is intramolecular cyclization, where the terminal amino group acts as an internal nucleophile. This process leads to the formation of heterocyclic structures, most notably benzoxazines. The reaction involves the nucleophilic attack of the amine nitrogen onto the carbon atom bearing the bromine atom, displacing the bromide ion and forming a six-membered heterocyclic ring.

This intramolecular SNAr reaction is anticipated to form 6-nitro-3,4-dihydro-2H-benzo[b] mdpi.comsigmaaldrich.comoxazine . The formation of this product is thermodynamically favored due to the creation of a stable heterocyclic ring system. The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.

Investigations into Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically for reactions involving this compound are not extensively reported in the available literature. However, the kinetics of nucleophilic aromatic substitution reactions on activated aryl halides have been widely investigated.

For the intramolecular cyclization, the reaction rate would be influenced by several factors:

Nucleophilicity of the Amine: The basicity of the solvent and any added external base can significantly impact the concentration of the more nucleophilic deprotonated amine.

Solvent Polarity: Polar aprotic solvents are generally favored for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) without deactivating the nucleophile.

Temperature: As with most chemical reactions, an increase in temperature would be expected to increase the reaction rate, following the Arrhenius equation.

Thermodynamically, the intramolecular cyclization to form 6-nitro-3,4-dihydro-2H-benzo[b] mdpi.comsigmaaldrich.comoxazine is expected to be an exothermic process, driven by the formation of a stable heterocyclic ring and the release of the bromide ion.

Elucidation of Detailed Reaction Mechanisms and Identification of Intermediates

The mechanism for both intermolecular and intramolecular nucleophilic aromatic substitution reactions of this compound proceeds through a well-established two-step addition-elimination pathway.

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (either an external nucleophile or the internal amino group) on the electron-deficient carbon atom attached to the bromine. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . researchgate.netbris.ac.uk The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group. This delocalization is key to stabilizing the intermediate and facilitating the reaction. Recent studies suggest that for some SNAr reactions, the formation of a stable Meisenheimer complex might be marginal, and the reaction could proceed through a more concerted pathway, although reactions involving nitro-activated rings are more likely to involve a distinct intermediate. bris.ac.ukbris.ac.uknih.gov

Departure of the Leaving Group: In the second step, the leaving group (bromide ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. This step is typically fast.

For the intramolecular cyclization , the proposed mechanism is as follows:

Deprotonation of the primary amine by a base increases its nucleophilicity.

The resulting amino anion attacks the C-Br carbon center, forming a cyclic Meisenheimer-type intermediate.

Elimination of the bromide ion yields the final product, 6-nitro-3,4-dihydro-2H-benzo[b] mdpi.comsigmaaldrich.comoxazine.

The direct observation and characterization of the Meisenheimer intermediate in reactions of this compound would require specialized spectroscopic techniques, such as low-temperature NMR, to trap and study this transient species. While no such specific studies on this compound have been found, the existence and importance of such intermediates in related SNAr reactions are well-documented. researchgate.netfrontiersin.org

Advanced Spectroscopic and Crystallographic Elucidation of 2 2 Bromo 4 Nitrophenoxy Ethan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

A complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of 2-(2-Bromo-4-nitrophenoxy)ethan-1-amine would necessitate the use of multi-dimensional NMR techniques. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical for establishing through-bond correlations between protons and carbons. To date, there are no published studies detailing the application of these multi-dimensional NMR techniques to this compound, and therefore, a definitive and experimentally verified assignment of its NMR spectra is not available.

The conformational flexibility of the ethanamine side chain and its orientation relative to the substituted phenoxy ring are key structural features of this compound. Variable Temperature (VT) NMR studies would be required to investigate the rotational barriers and the populations of different conformational isomers. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) would provide insights into the through-space proximity of protons, helping to define the molecule's preferred three-dimensional structure in solution. As with other detailed NMR data, specific VT-NMR and NOESY studies for this compound have not been reported.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic bands for the N-H stretching and bending of the primary amine, C-N stretching, C-O-C stretching of the ether linkage, aromatic C-H and C=C stretching, the symmetric and asymmetric stretching of the nitro group (NO₂), and the C-Br stretching. A detailed analysis of the precise frequencies and any shifts due to intra- or intermolecular interactions would require experimental spectra, which are not currently available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio measurement. Additionally, the fragmentation patterns observed in the mass spectrum offer valuable information about the molecule's structure and connectivity. While the theoretical exact mass of this compound can be calculated, experimentally determined HRMS data, including a detailed analysis of its fragmentation pathways under different ionization conditions, has not been published.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Analysis

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is Single Crystal X-ray Diffraction (SCXRD). A successful SCXRD experiment would provide precise data on bond lengths, bond angles, and dihedral angles, offering an unambiguous depiction of the molecule's solid-state conformation and packing in the crystal lattice. The successful growth of a suitable single crystal of this compound and its subsequent analysis by X-ray diffraction have not been reported in the scientific literature.

Without an experimental crystal structure, any discussion of the specific bond lengths, bond angles, and dihedral angles of this compound would be purely speculative and based on theoretical models. Authoritative, experimentally determined geometric parameters are not available.

Intermolecular Interactions and Crystal Packing Motifs

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the oxygen atoms of the nitro group and the ether linkage are effective hydrogen bond acceptors. Consequently, strong N-H···O hydrogen bonds are anticipated to be a dominant feature in the crystal lattice. These interactions could lead to the formation of well-defined one-, two-, or three-dimensional networks. Furthermore, the amine group could also act as a hydrogen bond acceptor, leading to N-H···N interactions, as have been observed in the crystal structure of the analogous compound, 2-bromo-4-nitroaniline. researchgate.netnih.gov

Halogen Bonding: The bromine atom, with its electrophilic region (σ-hole), has the potential to engage in halogen bonding with nucleophilic atoms such as the oxygen atoms of the nitro group or the nitrogen atom of the amine. These directional interactions, of the type C-Br···O and C-Br···N, could play a significant role in dictating the crystal packing arrangement.

Based on these considerations, a hypothetical model for the crystal packing of this compound can be proposed. It is likely that a complex interplay of these various intermolecular forces would result in a highly organized and stable supramolecular architecture. The table below summarizes the potential intermolecular interactions.

| Interaction Type | Donor | Acceptor | Potential Motif |

| Hydrogen Bond | N-H (amine) | O (nitro), O (ether), N (amine) | Chains, sheets, 3D networks |

| Halogen Bond | C-Br | O (nitro), N (amine) | Directional links between molecules |

| π-π Stacking | Aromatic ring | Aromatic ring | Offset or slipped-parallel stacks |

| Dipole-Dipole | Various polar groups | Various polar groups | Contribution to lattice energy |

| London Dispersion | Entire molecule | Entire molecule | Overall cohesive forces |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis of Derivatives (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity and is silent in chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

However, should chiral derivatives of this compound be synthesized, for instance, by introducing a chiral center in the ethan-1-amine side chain (e.g., through substitution at the carbon atom adjacent to the amine group), then chiroptical spectroscopy would become an invaluable tool for their stereochemical analysis.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the aromatic chromophore would be perturbed by the chiral environment of the side chain. This would give rise to characteristic CD signals (Cotton effects) in the regions of the electronic transitions of the aromatic ring. The sign and magnitude of these Cotton effects could be correlated with the absolute configuration of the stereocenter(s) in the molecule.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A chiral derivative would exhibit a characteristic ORD curve, and the sign of the rotation at specific wavelengths, as well as the presence of Cotton effects, could be used to assign the absolute configuration.

The application of these techniques would be crucial for:

Determining the absolute configuration of newly synthesized chiral derivatives.

Assessing the enantiomeric purity of such compounds.

Studying conformational changes in solution that affect the chiral environment of the chromophore.

Computational and Theoretical Investigations of 2 2 Bromo 4 Nitrophenoxy Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 2-(2-Bromo-4-nitrophenoxy)ethan-1-amine, these calculations would provide insights into its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com

For this compound, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters for this compound

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Potential for electron donation |

| LUMO Energy | -1.8 | Potential for electron acceptance |

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. wolfram.comscispace.com The map is generated by calculating the electrostatic potential at the electron density surface. wolfram.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an EPS map would likely show negative potential around the oxygen atoms of the nitro group and the phenoxy ether, as well as the nitrogen of the amine group, indicating these as potential sites for interaction with electrophiles. Positive potential would be expected around the hydrogen atoms of the amine group and the aromatic ring.

Density Functional Theory (DFT) Studies of Reactivity and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. unc.edusemanticscholar.org DFT calculations can be employed to determine various reactivity descriptors, such as hardness, softness, and electrophilicity index, which provide quantitative measures of a molecule's reactivity. nih.gov

Furthermore, DFT is instrumental in studying reaction mechanisms by locating transition state structures and calculating activation energies. For this compound, DFT could be used to model its potential reactions, such as nucleophilic substitution or cyclization, and to determine the most favorable reaction pathways. mdpi.com

Conformational Landscape Exploration and Energy Minima Determination

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and their relative energies. nih.gov

Computational methods, such as molecular mechanics or DFT, can be used to systematically explore the conformational landscape of the molecule. By rotating the single bonds in the ethanamine and phenoxy ether linkages, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformers. Identifying these low-energy conformations is crucial for understanding how the molecule might interact with biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and conformational changes.

For this compound, MD simulations would be particularly useful for studying its behavior in a solvent, such as water. These simulations can reveal how the solvent molecules arrange themselves around the solute and how this solvation affects the solute's conformation and dynamics. This information is vital for understanding the molecule's properties in a realistic biological or chemical environment. nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. mdpi.com

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of each nucleus. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with good accuracy.

Vibrational Frequencies: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy correspond to the different vibrational modes of the molecule. DFT calculations can compute these frequencies, which aids in the assignment of experimental spectral bands. nih.gov A comparison between the calculated and experimental vibrational spectra can provide detailed information about the molecular structure and bonding. sci-hub.st

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) - Aromatic CH | 7.2 - 8.0 | To be determined |

| ¹³C NMR (δ, ppm) - C-Br | 115 | To be determined |

| IR Frequency (cm⁻¹) - N-H stretch | 3400 | To be determined |

Note: The predicted values in this table are hypothetical and would require specific computational studies. Experimental values are needed for comparison and validation.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

A hypothetical QSPR model for analogues of this compound could be developed by first defining a training set of molecules with structural variations. These variations might include altering the substituents on the phenyl ring. For each of these analogues, a range of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological descriptors: These describe the atomic connectivity within the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Steric descriptors: These pertain to the three-dimensional size and shape of the molecule.

Hydrophobic descriptors: These quantify the molecule's lipophilicity.

Once the descriptors are calculated for the training set, a statistical method, such as Multiple Linear Regression (MLR), would be employed to generate a mathematical equation that links a selection of these descriptors to the experimentally determined LogP values. The goal is to create a statistically robust model with good predictive power. The quality of the QSPR model is typically assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

For instance, a simplified hypothetical QSPR model for predicting the LogP of this compound analogues might take the following form:

LogP = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where:

LogP is the predicted octanol-water partition coefficient.

β₀ is the regression intercept.

β₁, β₂, ..., βₙ are the regression coefficients for each descriptor.

Descriptor₁, Descriptor₂, ..., Descriptorₙ are the selected molecular descriptors.

The following interactive data table presents a hypothetical set of analogues of this compound and illustrates the potential results of a QSPR study for predicting LogP. The "Experimental LogP" values are illustrative and not based on actual measurements, while the "Predicted LogP" values are generated from a hypothetical QSPR model for the purpose of this example.

Such a QSPR model, once validated, could be used to predict the LogP of other, yet-to-be-synthesized analogues. This predictive capability would allow for the in silico screening of a virtual library of compounds, enabling researchers to focus their synthetic efforts on molecules with the most promising physicochemical properties for a given application.

Applications of 2 2 Bromo 4 Nitrophenoxy Ethan 1 Amine As a Versatile Chemical Building Block

Utilization in the Synthesis of Complex Natural Products and Analogues

There is currently no available scientific literature that documents the use of 2-(2-Bromo-4-nitrophenoxy)ethan-1-amine as a key intermediate or starting material in the total synthesis of complex natural products or their analogues. While its structural motifs are present in various natural products, its specific application in this context has not been reported.

Integration into Novel Heterocyclic Systems of Research Interest

The synthesis of novel heterocyclic systems is a cornerstone of medicinal chemistry and materials science. The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aromatic ring (activated by the nitro group), makes it a plausible candidate for the construction of various heterocyclic scaffolds. For instance, intramolecular cyclization reactions could potentially lead to the formation of benzoxazine (B1645224) or other related heterocyclic systems. However, a review of the current literature does not provide specific examples of its successful integration into such novel heterocyclic frameworks.

Role in the Development of New Methodologies in Organic Synthesis

New methodologies in organic synthesis often rely on the unique reactivity of specific building blocks. While bromo-nitroaromatic compounds and primary amines are classes of molecules frequently employed in the development of new synthetic methods, there are no documented instances where this compound has played a pivotal role in establishing a new synthetic protocol or reaction.

Precursor for the Synthesis of Ligands for Catalytic Systems

The design and synthesis of ligands are crucial for the advancement of homogeneous catalysis. The primary amine in this compound could be a starting point for the synthesis of more complex chelating ligands, such as Schiff bases or phosphine-amine ligands. The aromatic portion of the molecule could also be functionalized to tune the electronic and steric properties of a potential ligand. Nevertheless, there is no evidence in the scientific literature of this compound being used as a precursor for the synthesis of ligands for any catalytic system.

Application in the Construction of Functional Materials (e.g., polymers, supramolecular structures)

The development of functional materials with tailored properties is a rapidly growing field of research. The reactive functional groups present in this compound could, in principle, be utilized for its incorporation into polymers or for the construction of self-assembling supramolecular structures. For example, the amine group could be used for polymerization reactions to form polyamides or polyimines. However, there are no published reports on the application of this specific compound in the construction of any functional materials.

Derivatization and Functionalization Strategies of 2 2 Bromo 4 Nitrophenoxy Ethan 1 Amine

Targeted Modifications at the Primary Amine Moiety

The primary amine group is a highly versatile functional handle due to its nucleophilicity. It readily participates in a variety of reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks.

The nucleophilic nature of the primary amine facilitates its reaction with various electrophilic reagents to form stable amide, urea (B33335), and thiourea (B124793) linkages. These functional groups are prevalent in medicinal chemistry and materials science due to their hydrogen bonding capabilities and structural rigidity.

Amides: Amide derivatives are commonly synthesized by reacting the primary amine with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. organic-chemistry.orgnih.govyoutube.com The reaction with an acyl chloride, for instance, typically proceeds in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Ureas: The synthesis of urea derivatives can be achieved by treating the amine with isocyanates or by a two-step process involving phosgene (B1210022) derivatives. bioorganic-chemistry.comorganic-chemistry.orgnih.gov The reaction with an isocyanate is often direct and high-yielding.

Thioureas: Similarly, thioureas are readily prepared by the reaction of the primary amine with isothiocyanates. organic-chemistry.orgresearchgate.netnih.gov Alternative methods include the use of carbon disulfide in the presence of a suitable coupling agent or oxidant. organic-chemistry.orgresearchgate.net

The table below illustrates hypothetical products from these transformations.

| Reagent Class | Example Reagent | Product Name |

| Acyl Chloride | Benzoyl chloride | N-(2-(2-Bromo-4-nitrophenoxy)ethyl)benzamide |

| Isocyanate | Phenyl isocyanate | 1-(2-(2-Bromo-4-nitrophenoxy)ethyl)-3-phenylurea |

| Isothiocyanate | Allyl isothiocyanate | 1-Allyl-3-(2-(2-bromo-4-nitrophenoxy)ethyl)thiourea |

Further functionalization at the amine center can be achieved through alkylation or reductive amination to yield secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

Substituted Amines: Direct alkylation with alkyl halides can lead to a mixture of mono-, di-, and tri-substituted products, making it difficult to control the degree of substitution. lumenlearning.com A more controlled approach is reductive amination. This method involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the corresponding secondary or tertiary amine. libretexts.org

Quaternary Ammonium Salts: Exhaustive alkylation of the primary amine with an excess of an alkylating agent, such as methyl iodide, leads to the formation of a quaternary ammonium salt. nih.govimpactjournals.ustaylorandfrancis.com These ionic compounds have applications as phase-transfer catalysts and antimicrobial agents. taylorandfrancis.comnih.gov

The table below provides examples of these derivatization products.

| Reaction Type | Example Reagent(s) | Product Name |

| Reductive Amination | Acetone, NaBH₃CN | N-Isopropyl-2-(2-bromo-4-nitrophenoxy)ethan-1-amine |

| Exhaustive Alkylation | Methyl iodide (excess) | 2-(2-Bromo-4-nitrophenoxy)-N,N,N-trimethylethan-1-aminium iodide |

Strategic Functionalization of the Aromatic Ring

The aromatic ring of 2-(2-Bromo-4-nitrophenoxy)ethan-1-amine is substituted with an ether linkage, a bromine atom, and a nitro group. These substituents influence the reactivity of the ring and provide handles for further modification.

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. baranlab.org In the target molecule, the ether oxygen could potentially act as a DMG, directing lithiation to the C6 position. However, the presence of the bromine atom introduces the possibility of a competing halogen-metal exchange reaction, which is often faster than deprotonation. Furthermore, the strongly electron-withdrawing nitro group is generally incompatible with highly basic organolithium reagents, which can lead to side reactions. Therefore, successful lithiation would likely require careful selection of the organolithium reagent and precise temperature control. If successful, the resulting aryllithium intermediate could be trapped with various electrophiles to introduce new substituents with high regioselectivity.

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group.

Reduction to Amine: The reduction of an aromatic nitro group to a primary amine is a common and reliable transformation. wikipedia.org This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) or zinc (Zn) powder in acetic acid, or catalytic hydrogenation (e.g., H₂ over palladium on carbon). commonorganicchemistry.comyoutube.comjsynthchem.com This transformation yields 4-amino-2-(2-bromo-4-nitrophenoxy)ethan-1-amine, which opens up further derivatization possibilities at the newly formed aromatic amine.

Diazotization: The resulting aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium salt is a valuable intermediate that can be converted into a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions.

The table below summarizes potential transformations of the nitro group.

| Reaction Sequence | Reagent(s) | Final Product Substituent at C4 |

| Reduction | Fe, HCl | -NH₂ |

| Reduction, then Diazotization, then Sandmeyer | 1. SnCl₂, HCl; 2. NaNO₂, HCl; 3. CuCl | -Cl |

| Reduction, then Diazotization, then Sandmeyer | 1. H₂, Pd/C; 2. NaNO₂, H₂SO₄; 3. CuCN | -CN |

| Reduction, then Diazotization, then Schiemann | 1. Zn, AcOH; 2. NaNO₂, HCl; 3. HBF₄, heat | -F |

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comlibretexts.orglumenlearning.com The feasibility and regioselectivity of EAS on the this compound ring are dictated by the combined electronic effects of the existing substituents.

Directing Effects:

-OCH₂CH₂NH₂ group: The ether oxygen is a strong activating group and is ortho, para-directing. Since the para position is occupied by the nitro group, it directs towards the C6 position.

-Br atom: Halogens are deactivating yet ortho, para-directing. It directs towards the C3 and C5 positions.

-NO₂ group: The nitro group is a very strong deactivating group and is meta-directing, also pointing to the C3 and C5 positions.

The aromatic ring is significantly deactivated by the presence of both the bromo and, especially, the strongly withdrawing nitro group. This deactivation makes standard EAS reactions challenging, often requiring harsh conditions that could lead to degradation of the molecule. The activating effect of the ether group is likely insufficient to overcome the deactivating effects of the other two substituents. Therefore, the introduction of additional functionalities via electrophilic aromatic substitution is generally considered not to be a feasible strategy for this specific compound.

Modification of the Ether Linkage: Cleavage and Rearrangement Studies

The ether linkage in this compound is a key functional group that can be targeted for cleavage or rearrangement to yield new chemical entities. While specific studies on this particular molecule are not extensively documented, established methodologies for ether cleavage in related aromatic compounds provide a strong basis for predicting its reactivity.

Ether Cleavage:

The cleavage of aryl ethers can typically be achieved under strong acidic conditions, often employing reagents like hydrobromic acid (HBr) or hydroiodic acid (HI). For this compound, this reaction would be expected to yield 2-bromo-4-nitrophenol (B183087) and 2-aminoethanol derivatives. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the ethyl group.

Another potential method involves the use of Lewis acids, such as boron tribromide (BBr₃), which are effective for cleaving aryl ethers under milder conditions compared to strong mineral acids. This approach could offer better selectivity, particularly given the presence of other functional groups in the molecule.

Rearrangement Reactions:

Rearrangement reactions involving the ether linkage of this compound could potentially be induced, although this area remains largely unexplored for this specific compound. One theoretical possibility, following the reduction of the nitro group to an amine, is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution could potentially occur under basic conditions, where the newly formed amino group acts as a nucleophile, attacking the aromatic ring and displacing the ether oxygen. However, the feasibility of such a rearrangement would be highly dependent on the electronic and steric factors of the substituents on the aromatic ring.

| Reaction Type | Potential Reagents | Expected Products | Notes |

| Ether Cleavage | HBr, HI, BBr₃ | 2-Bromo-4-nitrophenol, 2-Haloethan-1-amine or 2-Aminoethanol | Reaction conditions would need to be optimized to manage the reactivity of the nitro and amino groups. |

| Rearrangement | Base (after nitro reduction) | Isomeric aminophenol derivative | Hypothetical pathway based on the Smiles rearrangement; requires prior modification of the nitro group. |

Synthesis of Polyfunctionalized Derivatives for Advanced Applications

The synthesis of polyfunctionalized derivatives of this compound opens avenues for the development of materials with tailored properties. A particularly promising strategy involves the transformation of the core molecule into heterocyclic structures, such as benzoxazines.

Synthesis of Benzoxazine (B1645224) Derivatives:

Following the reduction of the nitro group to an amine, the resulting 2-(2-amino-4-bromophenoxy)ethan-1-amine can serve as a precursor for the synthesis of benzoxazine monomers. The synthesis of 1,3-benzoxazines is a well-established process that typically involves the reaction of a phenol (B47542), a primary amine, and formaldehyde. In this case, the precursor contains both the phenolic oxygen (from the ether linkage, conceptually) and a primary amine, making it suitable for intramolecular cyclization reactions to form more complex heterocyclic systems, or it can be reacted with other components to form polymeric structures.

For instance, the amino group on the ethanamine side chain can react with a suitable aldehyde, and this intermediate could then potentially undergo cyclization with the aromatic ring, facilitated by the activating effect of the ortho-amino group (derived from the original nitro group).

The resulting polyfunctionalized benzoxazines could find applications in the field of polymer chemistry, leading to the development of high-performance thermosetting resins. These materials are known for their excellent thermal stability, mechanical properties, and flame retardancy. The presence of the bromine atom in the structure could further enhance the flame-retardant properties of the resulting polymer.

| Derivative Type | Synthetic Strategy | Key Intermediates | Potential Applications |

| Benzoxazine Monomers | Reduction of nitro group, followed by reaction with an aldehyde and subsequent cyclization. | 2-(2-Amino-4-bromophenoxy)ethan-1-amine | Precursors for high-performance thermosetting polymers (polybenzoxazines). |

| Amide/Sulfonamide Derivatives | Acylation or sulfonylation of the primary amine. | N/A | Pharmaceutical intermediates, building blocks for supramolecular chemistry. |

| N-Alkylated Derivatives | Reductive amination or reaction with alkyl halides. | N/A | Modifying solubility and reactivity for various applications. |

Further derivatization of the primary amine group through reactions such as acylation, sulfonylation, or N-alkylation can also lead to a wide array of polyfunctionalized molecules with potential uses in medicinal chemistry and materials science. The combination of the bromo, nitro (or its reduced form), and the modifiable ethanamine side chain makes this compound a versatile scaffold for the synthesis of complex and potentially valuable chemical compounds.

Structure Activity Relationship Sar Studies of 2 2 Bromo 4 Nitrophenoxy Ethan 1 Amine Derivatives in Mechanistic Biological Research

Rational Design and Synthesis of Analogues for In Vitro Biological Probing

There is no specific literature detailing the rational design and synthesis of analogues of 2-(2-Bromo-4-nitrophenoxy)ethan-1-amine. In a typical research scenario, the design of analogues would be guided by the intended biological target. This would involve modifying the core structure to explore the impact of different substituents on activity. For instance, the bromo and nitro groups on the phenyl ring could be varied in terms of their nature, size, and position to probe electronic and steric effects. The ethanamine side chain could also be altered to investigate the role of the amine group and the length of the linker. However, no such specific synthetic schemes or design strategies for this compound have been reported.

Investigation of Molecular Interactions with Biomolecular Targets (e.g., specific enzymes, receptors) In Vitro

No published studies have investigated the molecular interactions of this compound or its derivatives with specific biomolecular targets. Such investigations are crucial for understanding a compound's mechanism of action and typically involve a range of biophysical and biochemical assays to determine binding affinity and kinetics. Without a known biological target, it is not possible to provide data on these interactions.

Elucidation of Molecular Mechanisms of Action in Cell-Free or Cellular Assays (non-clinical)

The molecular mechanism of action for this compound derivatives has not been elucidated in any publicly available research. Mechanistic studies in cell-free or cellular assays would be necessary to understand how these compounds exert a biological effect. This could involve, for example, enzyme inhibition assays, receptor binding studies, or analysis of downstream signaling pathways. The absence of such studies means that the functional consequences of any potential molecular interactions remain unknown.

Development of Fluorescent or Isotope-Labeled Probes for Target Identification

The development of fluorescent or isotope-labeled probes derived from this compound has not been reported. These chemical tools are instrumental in identifying the cellular targets of a compound. The synthesis of such probes would involve incorporating a reporter tag (a fluorophore or an isotope) onto the parent molecule without significantly altering its biological activity. Subsequent experiments would then use these probes to isolate and identify binding partners within a cellular context.

Computational Docking and Molecular Modeling for Predictive SAR

There are no specific computational docking or molecular modeling studies available for this compound derivatives. These in silico techniques are powerful tools for predicting how a molecule might bind to a protein target and for rationalizing structure-activity relationships. Such studies require a known three-dimensional structure of the target protein, which is not available as the biological target for this compound has not been identified.

Future Research Directions and Emerging Opportunities for 2 2 Bromo 4 Nitrophenoxy Ethan 1 Amine Research

Exploration of Photochemical and Electrochemical Reactivity

The presence of both a nitroaromatic system and a carbon-bromine bond suggests a rich and varied photochemical and electrochemical reactivity profile for 2-(2-bromo-4-nitrophenoxy)ethan-1-amine.

Photochemical Transformations: The nitrophenol moiety is known to be photochemically active. Research on other nitrophenols has demonstrated that irradiation can lead to various transformations, including the formation of nitrous acid (HONO) in the gas phase from ortho-nitrophenols. researchgate.net Future studies could investigate the photolysis of this compound under different light conditions and in various media to explore potential intramolecular rearrangements, cyclizations, or the generation of reactive intermediates. The influence of the bromo substituent on the photochemical behavior of the nitrophenoxy group would be a key area of investigation. Additionally, the synthesis of related compounds from geminal bromonitroalkanes using visible light photoredox catalysis suggests that the bromo-nitro functionality could be a handle for photochemically-driven carbon-carbon bond formation. rsc.org

Electrochemical Reactivity: The electrochemical reduction of nitroaromatic compounds is a well-established field, often proceeding through a series of single- and two-electron transfer steps to yield nitroso, hydroxylamino, and ultimately amino derivatives. nih.gov The electrochemical reduction of 1-bromo-4-nitrobenzene (B128438) at zinc electrodes has been shown to be a viable route for the formation of arylzinc compounds. rsc.org This suggests that the bromo-nitroaromatic core of the target molecule could be selectively reduced at either the nitro group or the carbon-bromine bond, depending on the electrode material and reaction conditions. Future electrochemical studies could systematically map the reduction potentials of this compound to enable selective functionalization. For instance, controlled potential electrolysis could achieve the reduction of the nitro group without affecting the bromine atom, or vice versa, providing access to a diverse range of derivatives. The electrochemical reduction of halogenated aromatic compounds has been studied at various metal cathodes, with silver showing high catalytic activity for the reduction of aromatic bromides. researchgate.net

| Potential Reaction | Key Functional Group | Expected Outcome |

| Photolysis | Nitrophenol | Intramolecular rearrangement, generation of reactive intermediates |

| Photoredox Catalysis | Bromo-nitroalkane analogue | Carbon-carbon bond formation |

| Electrochemical Reduction | Nitroaromatic | Selective reduction to nitroso, hydroxylamino, or amino group |

| Electrochemical Reduction | Carbon-Bromine Bond | Debromination or formation of organometallic intermediates |

Integration into Flow Chemistry and Automated Synthesis Platforms

The development of efficient and scalable synthetic methods is crucial for the broader application of this compound. Flow chemistry and automated synthesis offer significant advantages in this regard.

Continuous-Flow Synthesis: Flow chemistry provides enhanced control over reaction parameters, improved safety for handling potentially hazardous reagents, and the potential for straightforward scaling up. europa.euresearchgate.net The synthesis of aryloxyethanamines can be adapted to a flow process, allowing for the continuous production of the target molecule. Future research could focus on developing a multi-step continuous-flow synthesis, potentially starting from the corresponding phenol (B47542) and 2-bromoethanamine or a suitable precursor. flinders.edu.au The nitration and bromination steps, which can be highly exothermic, would particularly benefit from the superior heat transfer capabilities of flow reactors. europa.eu

Automated Synthesis Platforms: Automated synthesis platforms can accelerate the discovery of new derivatives of this compound by enabling high-throughput screening of reaction conditions and building blocks. These platforms can be programmed to perform a series of reactions in a parallel or sequential manner, significantly reducing the time required for library synthesis. The integration of in-line purification and analysis would further enhance the efficiency of the discovery process.

| Technology | Potential Advantages | Research Focus |

| Flow Chemistry | Improved safety, scalability, and control | Development of a continuous multi-step synthesis |

| Automated Synthesis | High-throughput screening, rapid library generation | Discovery of new derivatives with tailored properties |

Application in Novel Areas of Chemical Biology and Diagnostics (non-clinical)

The structural motifs within this compound make it an attractive scaffold for the development of novel tools in chemical biology and non-clinical diagnostics.

Chemical Probes: The nitroaromatic group is a known hypoxia-responsive moiety. Under low-oxygen conditions, cellular nitroreductases can reduce the nitro group, leading to a change in the molecule's properties, such as fluorescence. mdpi.com This suggests that this compound could be a precursor for developing fluorescent probes for imaging hypoxic environments in cell cultures or tissue models. The primary amine group provides a convenient handle for conjugation to fluorophores or other reporter molecules.

Diagnostic Tools: The bromo- and nitro-substituents can be leveraged for the development of probes for various analytical techniques. For instance, the bromine atom could serve as a heavy atom for X-ray crystallography studies of protein-ligand interactions, while the nitro group's electrochemical activity could be exploited in the design of electrochemical sensors.

| Application Area | Rationale | Potential Development |

| Chemical Biology | Nitroaromatic group is hypoxia-sensitive | Fluorescent probes for imaging hypoxia in vitro |

| Non-clinical Diagnostics | Bromo and nitro groups offer unique properties | Probes for X-ray crystallography or electrochemical sensors |

Development of Advanced Analytical Methods for Trace Detection or Isomer Separation

The increasing interest in functionalized aromatic compounds necessitates the development of advanced analytical methods for their detection and separation.

Trace Detection: The detection of trace amounts of nitroaromatic compounds is of significant interest in environmental monitoring and security applications. researchgate.netmdpi.comucl.ac.uk Future research could focus on developing highly sensitive methods for the trace detection of this compound in various matrices, such as environmental samples. ucl.ac.uknih.gov Techniques such as surface-enhanced Raman spectroscopy (SERS) and mass spectrometry-based methods could be explored. researchgate.netmdpi.com The electrochemical properties of the nitro group could also be utilized for the development of selective electrochemical sensors. nih.gov

Isomer Separation: The synthesis of this compound may result in the formation of positional isomers. Developing robust analytical methods for the separation and quantification of these isomers is crucial for quality control and for studying their differential biological activities. High-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) are powerful techniques for the separation of nitrophenol isomers and could be optimized for the analysis of the target compound and its potential isomers. nih.gov

| Analytical Challenge | Proposed Methodologies |

| Trace Detection | Surface-Enhanced Raman Spectroscopy (SERS), Mass Spectrometry, Electrochemical Sensors |

| Isomer Separation | High-Performance Liquid Chromatography (HPLC), Capillary Zone Electrophoresis (CZE) |

Scalable and Environmentally Benign Production Methodologies

The development of sustainable and cost-effective synthetic routes is a key objective in modern chemistry.

Green Synthesis: Traditional nitration and bromination reactions often employ harsh reagents and generate significant waste. Future research should focus on developing greener synthetic methodologies for this compound. This could involve the use of solid-supported reagents, microwave-assisted synthesis, or biocatalytic approaches. researchgate.net For instance, the use of cetyltrimethylammonium tribromide (CTMATB) as a bromine source in on-water reactions has been reported as an environmentally benign method for the synthesis of bromo-organic compounds. researchgate.net

Scalable Production: To facilitate the broader application of this compound, scalable synthesis protocols are essential. Flow chemistry, as discussed earlier, offers a promising avenue for scalable production. europa.euresearchgate.net Additionally, process optimization studies focusing on reaction concentration, temperature, and catalyst loading will be crucial for developing a robust and economically viable manufacturing process.

| Approach | Key Features |

| Green Synthesis | Use of less hazardous reagents, reduced waste generation, milder reaction conditions |

| Scalable Production | Continuous processing, process optimization for high yield and purity |

Q & A

Basic: What are the optimal synthetic routes for 2-(2-Bromo-4-nitrophenoxy)ethan-1-amine, and how are reaction conditions controlled?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol/methanol may reduce side products .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and decomposition risks .

- pH adjustment : Maintaining alkaline conditions (pH 8–10) stabilizes the amine group during functionalization .

Example protocol : React 2-bromo-4-nitrophenol with 2-aminoethyl bromide in DMF at 70°C for 12 hours, followed by purification via column chromatography.

Advanced: How can side reactions during synthesis (e.g., dehalogenation or nitro group reduction) be mitigated?

Side reactions arise from harsh conditions or unintended redox interactions. Strategies include:

- Catalyst optimization : Use palladium-free catalysts to avoid dehalogenation .

- Redox control : Add antioxidants (e.g., BHT) to prevent nitro group reduction .

- In situ monitoring : Employ FT-IR or HPLC to detect intermediates and adjust conditions dynamically .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR spectroscopy : H and C NMR confirm the ethanamine backbone and bromonitrophenoxy substitution .

- Mass spectrometry (HRMS) : Validates molecular weight (expected: ~275.07 g/mol) and isotopic patterns for bromine .

- HPLC : Quantifies purity (>95% typically required for research-grade material) .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction with programs like SHELXL can:

- Determine bond angles and torsional strain in the phenoxy-ethanamine linkage.

- Identify non-covalent interactions (e.g., halogen bonding from bromine) that influence reactivity .

Note : Crystallization may require slow evaporation in dichloromethane/hexane mixtures.

Basic: What biological targets are associated with this compound’s structural analogs?

Similar brominated nitrophenoxy amines interact with:

- Neurological receptors : Serotonin or dopamine receptors due to amine functionality .

- Enzymes : Cytochrome P450 isoforms, with bromine acting as a steric/electronic modulator .

Advanced: How do substituents (e.g., bromine vs. fluorine) affect biological activity and binding kinetics?

- Bromine : Enhances lipophilicity (logP ↑) and prolongs target engagement via hydrophobic interactions .

- Fluorine : Increases metabolic stability but may reduce binding affinity due to electronegativity .

Method : Comparative molecular docking (e.g., AutoDock Vina) and SPR assays to quantify differences .

Basic: What protocols ensure compound stability during storage and handling?

- Storage : –20°C in amber vials under argon to prevent photodegradation and oxidation .

- Solubility : Prepare stock solutions in DMSO (≤10 mM) to avoid hydrolysis .

- Purity checks : Monthly HPLC analysis (C18 column, 254 nm) to monitor degradation .

Advanced: How should researchers reconcile contradictory data in biological activity studies?

Conflicting results (e.g., agonist vs. antagonist effects) may stem from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and endpoint measurements .

- Metabolic interference : Use liver microsome assays to identify metabolite-driven effects .

Case study : If Study A reports IC = 10 µM (HEK293) and Study B finds IC = 50 µM (CHO), validate via orthogonal assays (e.g., radioligand binding) .

Advanced: What mechanistic insights explain bromine’s role in nucleophilic substitution reactions?

Bromine acts as a leaving group in SNAr reactions due to:

- Polarizability : Facilitates transition-state stabilization in aromatic systems .

- Steric effects : Ortho-substitution directs nucleophiles to the para-position .

Experimental design : Kinetic studies (e.g., varying nucleophile concentration) to determine and activation parameters .

Basic: How is computational modeling used to predict this compound’s reactivity or toxicity?

- DFT calculations : Optimize geometry (Gaussian 16) to predict electrophilic sites for substitution .

- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP inhibition, and hERG liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.